molecular formula C8H14ClN3O2 B1432129 ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride CAS No. 1417567-78-2

ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride

Cat. No.: B1432129
CAS No.: 1417567-78-2
M. Wt: 219.67 g/mol
InChI Key: DUUWWIRMESEUHX-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The compound features a pyrazole ring substituted at the 1-position with a propanoate ester group and at the 4-position with an amino group. Key structural properties include:

Property Value
Molecular Formula C₈H₁₄ClN₃O₂
Molecular Weight 219.67 g/mol
IUPAC Name Ethyl 2-(4-aminopyrazol-1-yl)propanoate hydrochloride
SMILES CCOC(=O)C(C)N1C=C(C=N1)N.Cl

The pyrazole ring adopts a planar geometry, while the ester side chain exhibits rotational flexibility, allowing conformational adaptability in molecular interactions. X-ray crystallography confirms the hydrochloride salt formation through protonation of the pyrazole nitrogen, enhancing solubility in polar solvents.

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, a pyrazolone derivative with analgesic properties. Key milestones include:

  • 1954 : Isolation of the first natural pyrazole, 3-n-nonylpyrazole, from Houttuynia cordata.
  • 1960s–1980s : Development of cyclocondensation and microwave-assisted synthesis methods for pyrazoles.
  • 2000s : Emergence of 4-aminopyrazoles as intermediates for kinase inhibitors and agrochemicals.

This compound represents a modern iteration of Knorr’s legacy, optimized for controlled functional group reactivity.

Significance in Heterocyclic Research

The compound’s dual functionality makes it a versatile scaffold:

  • Amino Group : Participates in Schiff base formation and nucleophilic substitutions, enabling drug candidate synthesis.
  • Ester Group : Hydrolyzes to carboxylic acids under physiological conditions, serving as a prodrug precursor.

Its pyrazole core contributes to:

  • π-π Stacking : Enhances binding to aromatic residues in enzyme active sites.
  • Hydrogen Bonding : The amino group donates H-bonds to biological targets, as seen in autotaxin inhibition.

Table 1 compares its reactivity with related heterocycles:

Heterocycle Key Reactivity Biological Applications
Pyrazole Electrophilic substitution at C4 COX-2 inhibitors, fungicides
Imidazole N-alkylation, tautomerism Antifungals, proton pump inhibitors
This Compound Ester hydrolysis, amino acylation Autotaxin inhibition, agrochemical intermediates

Classification within Aminopyrazole Derivatives

Aminopyrazoles are categorized by amino group position:

Position Example Derivatives Unique Properties
3-Amino Celecoxib COX-2 selectivity
4-Amino Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate HCl Enhanced solubility via salt formation
5-Amino Fipronil GABA receptor antagonism

As a 4-aminopyrazole, this compound avoids steric hindrance common in 3-substituted analogs, improving synthetic accessibility. The hydrochloride salt further differentiates it by enabling crystalline solid-state stability, critical for industrial scale-up.

Properties

IUPAC Name

ethyl 2-(4-aminopyrazol-1-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUWWIRMESEUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Ethyl Acetoacetate with Hydrazine Hydrate

One of the common synthetic approaches involves the condensation of ethyl acetoacetate with hydrazine hydrate. This method exploits the nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization to form the pyrazole ring with an amino substituent at the 4-position.

  • Procedure: Ethyl acetoacetate is reacted with hydrazine hydrate under controlled temperature conditions, typically at ambient to moderate heat.
  • Solvent: Aprotic dipolar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred to enhance regioselectivity and yield, as demonstrated by Gosselin et al..
  • Reaction Conditions: The presence of strong acid (e.g., HCl) in the reaction medium has been shown to accelerate dehydration steps, improving yields.
  • Outcome: Formation of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate with good regioselectivity and yield.

Nucleophilic Substitution of Ethyl 2-Bromopropanoate with 4-Amino-1H-Pyrazole

Another effective method involves the nucleophilic substitution reaction where 4-amino-1H-pyrazole acts as a nucleophile attacking ethyl 2-bromopropanoate.

  • Procedure: The reaction is carried out in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
  • Solvent: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) facilitate the substitution reaction.
  • Reaction Conditions: Typically performed at elevated temperatures (50–80°C) to promote reaction kinetics.
  • Outcome: Efficient formation of the target ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate compound.

Cycloaddition of Ethyl α-Diazoacetate with Appropriate Alkynes

A more advanced synthetic approach involves 1,3-dipolar cycloaddition reactions using ethyl α-diazoacetate and alkynes catalyzed by zinc triflate or similar catalysts.

  • Procedure: Ethyl α-diazoacetate reacts with phenylpropargyl or related alkynes in the presence of zinc triflate catalyst.
  • Solvent: Triethylamine or other suitable bases in aprotic solvents.
  • Reaction Conditions: Mild temperatures with catalytic amounts of zinc triflate.
  • Outcome: Formation of pyrazole derivatives including ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate with high yield and regioselectivity.

Detailed Research Findings and Optimization

Solvent Effects on Cyclocondensation

Research indicates that aprotic dipolar solvents (DMF, NMP) combined with strong acid additives (10 N HCl) significantly improve the yield and rate of pyrazole formation from hydrazine and diketones by accelerating dehydration steps.

Regioselectivity Control

The regioselective synthesis of 4-substituted pyrazoles is achieved by controlling reaction temperature, solvent polarity, and the nature of substituents on starting materials. For example, Huang et al. demonstrated regioselective alkylation of pyrazolines followed by oxidation to yield 4-alkyl-1,3,5-triarylpyrazoles.

Purification and Yield Data

Step Conditions Yield (%) Notes
Cyclocondensation (ethyl acetoacetate + hydrazine hydrate) DMF + 10 N HCl, ambient temp 70–85 High regioselectivity, mild conditions
Nucleophilic substitution (ethyl 2-bromopropanoate + 4-amino-1H-pyrazole) DMF, base, 60°C 65–80 Requires careful base control
1,3-Dipolar cycloaddition (ethyl α-diazoacetate + alkyne) Triethylamine, Zn(OTf)2 catalyst 85–90 High yield, catalyst-dependent

Hydrochloride Salt Formation

The hydrochloride salt of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is typically formed by treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This salt form enhances stability and solubility for pharmaceutical applications.

Notes on Stability and Reactivity

  • The compound is stable under standard laboratory conditions but sensitive to hydrolysis under extreme pH or prolonged moisture exposure.
  • The amino group on the pyrazole ring allows for hydrogen bonding interactions, influencing biological activity and enabling further chemical modifications.
  • The ester functionality can be hydrolyzed or transformed into other derivatives, providing versatility in synthetic applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Hydrazine Condensation Ethyl acetoacetate + hydrazine hydrate DMF, 10 N HCl, ambient temperature Good regioselectivity, mild Requires acid handling
Nucleophilic Substitution Ethyl 2-bromopropanoate + 4-amino-1H-pyrazole Base (NaH/K2CO3), DMF, 60°C Straightforward, scalable Sensitive to base and temp
1,3-Dipolar Cycloaddition Ethyl α-diazoacetate + alkyne Zn(OTf)2 catalyst, triethylamine High yield, regioselective Requires catalyst, complex setup

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is primarily recognized for its role as a precursor in the synthesis of biologically active pyrazole derivatives. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and anticancer activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, certain derivatives have shown effectiveness against HeLa cells (cervical cancer cells), demonstrating moderate toxicity towards human dermal fibroblasts (HDF) while maintaining favorable pharmacokinetic profiles . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anticancer efficacy.

Antibacterial Properties

Research has demonstrated that compounds derived from this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Study on Antimicrobial Activity

A study published in MDPI highlighted the synthesis of various pyrazole derivatives from this compound. These derivatives were tested for antimicrobial activity, revealing significant effectiveness against various bacterial strains. The most potent compounds exhibited MIC values as low as 0.125 mg/mL against S. aureus .

Investigation of Anticonvulsant Effects

Another area of research focused on the anticonvulsant properties of pyrazole derivatives. In vivo studies indicated that specific modifications to the pyrazole structure could lead to enhanced anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders .

Data Table: Summary of Biological Activities

Activity Compound MIC (mg/mL) Target Organism
AntibacterialPyrazole derivative A0.125S. aureus
Pyrazole derivative B8E. coli
AnticancerEthyl 2-(4-amino-1H-pyrazol-1-yl)propanoateModerateHeLa cells
AnticonvulsantModified pyrazole CEffectivePTZ-induced seizures

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound is compared below with three categories of analogs: pyrazole-based derivatives , ethyl ester pesticides , and acidic analogs .

Table 1: Key Structural and Functional Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Application
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride C₈H₁₃ClN₃O₂ 217.67 Ethyl ester, amino pyrazole, HCl 4-amino-pyrazol-1-yl, propanoate Research chemical (discontinued)
2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride C₉H₁₀ClN₃O₄* 221.17 Carboxylic acid, amino pyrazole, HCl 4-amino-pyrazol-1-yl, methyl Unknown
Pyraflufen-ethyl C₁₅H₁₂ClF₃N₂O₄ 376.71 Ethyl ester, benzoxazolyl, chloro 6-chloro-2-benzoxazolyloxy phenoxy Herbicide
Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate C₈H₁₂N₂O₂ 168.20 Ethyl ester, alkyl-substituted pyrazole 1-ethyl-3-methyl-pyrazole-4-carboxylate Industrial/research use

Key Differences and Implications

a) Pyrazole Substitution Patterns
  • Amino Group vs. Alkyl/Aryl Groups: The target compound’s 4-amino-pyrazole moiety enhances hydrogen-bonding capacity and reactivity compared to alkyl-substituted analogs (e.g., ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate). This makes it more suitable for interactions in biological systems or metal coordination .
  • Pesticide Analogs: Pyraflufen-ethyl and fenoxaprop-ethyl contain bulky aromatic substituents (e.g., benzoxazolyl, quinoxalinyl) that confer herbicidal activity by inhibiting plant acetyl-CoA carboxylase. In contrast, the target compound’s amino group may direct it toward pharmaceutical applications .
b) Ester vs. Carboxylic Acid Functionality
  • The ethyl ester in the target compound increases lipophilicity compared to the carboxylic acid analog (2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride), which is more polar and likely to exhibit higher aqueous solubility. This difference impacts bioavailability and metabolic stability .
c) Commercial Availability
  • The discontinuation of the target compound contrasts with the commercial availability of pesticide analogs (e.g., quizalofop-P-ethyl), highlighting divergent industrial priorities .

Research Findings and Data Gaps

While direct experimental data on the target compound’s properties are sparse, structural comparisons suggest:

  • Reactivity: The amino group may facilitate nucleophilic reactions or serve as a coordination site in metal-organic frameworks.
  • Stability : The ethyl ester group is prone to hydrolysis under basic conditions, unlike the carboxylic acid analog, which is more stable but less membrane-permeable.

Biological Activity

Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8_8H13_{13}N3_3O2_2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, in vitro assays demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has highlighted its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it has been shown to target:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Overexpression of this receptor is linked to several cancers, including lung cancer.
  • Aurora-A kinase : Involved in cell division, making it a target for cancer therapies.

The compound's mechanism of action appears to involve the modulation of signaling pathways that regulate cell growth and apoptosis, leading to reduced viability of cancer cells in culture and tumor xenograft models in vivo .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its structural features:

  • Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing binding affinity to targets.
  • Pyrazole Ring : Engages in π-π interactions that may stabilize binding with proteins involved in various signaling pathways.

These interactions modulate the activity of enzymes and receptors, leading to the observed biological effects.

Table: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
AntimicrobialVarious bacterial strainsGrowth inhibition
AnticancerBRAF(V600E), EGFR, Aurora-A kinaseReduced cell viability
Anti-inflammatoryMacrophage activationDecreased cytokine production

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation rates. The compound was administered at varying concentrations, revealing an IC50_{50} value that suggests potent activity against tumor cells compared to standard chemotherapeutics such as doxorubicin .

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound. Understanding how modifications to its structure affect biological activity could lead to the development of more potent derivatives suitable for clinical applications. Additionally, studies are exploring combination therapies involving this compound and existing drugs to enhance therapeutic efficacy against resistant strains of bacteria and cancer cells .

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride?

A common approach involves coupling a pyrazole precursor with an ethyl propanoate derivative under reflux conditions. For example, chloranil-mediated oxidation in xylene (10 mL, 25–30 hours) followed by NaOH extraction, organic layer washing, and recrystallization from methanol can yield structurally analogous compounds . Modifications may include protecting the amino group during synthesis to prevent side reactions, as seen in tert-butyldimethylsilyl (TBS)-protected intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. Reference standards (e.g., LGC-certified materials) ensure accuracy .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms the presence of the ethyl ester (δ ~1.3 ppm for CH3_3, δ ~4.2 ppm for CH2_2), pyrazole protons (δ ~6.5–7.5 ppm), and ammonium chloride protons (broad singlet, δ ~8–10 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation pattern .

Q. What are the optimal storage conditions to maintain the compound’s stability?

Store at –20°C in airtight, light-resistant containers under anhydrous conditions. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Monitor stability via periodic HPLC analysis to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and hydrogen-bonding interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. For pyrazole derivatives, crystals are often grown via slow evaporation from methanol/water. Key parameters include:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 296 K.
  • Refinement : SHELXL-2018/3 refines anisotropic displacement parameters and validates H-bond networks (e.g., N–H···Cl interactions) .
  • Validation : Check R-factor (<5%), data-to-parameter ratio (>15:1), and CCDC deposition (e.g., CIF files) .

Q. What advanced analytical methods detect trace impurities or degradation products?

  • LC-MS/MS : Quantifies low-abundance impurities (e.g., unreacted pyrazole intermediates) with a limit of detection (LOD) <0.1% .
  • Solid-State NMR : Distinguishes polymorphic forms or hydrate/solvate formation, critical for patentability .
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability (e.g., decomposition above 150°C) .

Q. How do computational models predict reactivity in nucleophilic or electrophilic environments?

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier molecular orbitals (FMO). The LUMO energy of the ester group (~-1.5 eV) indicates susceptibility to nucleophilic attack .
  • MD Simulations : GROMACS models solvation dynamics (e.g., in DMSO/water) to predict solubility and aggregation behavior .

Q. What strategies optimize the compound’s bioavailability for medicinal chemistry studies?

  • LogP Measurement : Shake-flask method (octanol/water) determines lipophilicity. Target LogP ~1–3 for membrane permeability .
  • Protease Stability Assays : Incubate with human liver microsomes (HLMs) to assess metabolic stability. Half-life (t1/2_{1/2}) >60 minutes suggests suitability for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride
Reactant of Route 2
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ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride

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